
Hex-3-ene-1,2,6-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-3-ene-1,2,6-triol is an organic compound with the molecular formula C6H12O3 It is a triol, meaning it contains three hydroxyl (OH) groups, and an alkene, indicating the presence of a carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hex-3-ene-1,2,6-triol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hex-3-yne, followed by selective reduction. The reaction typically proceeds as follows:
Hydroboration: Hex-3-yne is treated with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Catalytic Hydrogenation: Using a suitable catalyst, such as palladium on carbon (Pd/C), to selectively hydrogenate hex-3-yne to hex-3-ene.
Hydroxylation: Employing a hydroxylating agent, such as osmium tetroxide (OsO4), to introduce hydroxyl groups at the desired positions.
Analyse Chemischer Reaktionen
Types of Reactions
Hex-3-ene-1,2,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form hexane-1,2,6-triol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) for selective reduction.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.
Major Products
Oxidation: Formation of hex-3-ene-1,2,6-trione or hex-3-ene-1,2,6-dial.
Reduction: Formation of hexane-1,2,6-triol.
Substitution: Formation of hex-3-ene-1,2,6-trihalide or hex-3-ene-1,2,6-triamine.
Wissenschaftliche Forschungsanwendungen
Hex-3-ene-1,2,6-triol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hex-3-ene-1,2,6-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond may also participate in reactions with other molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Hex-3-ene-1,2,6-triol can be compared with other similar compounds, such as:
Hex-3-ene-1,2,5-triol: Differing by the position of the third hydroxyl group.
Hex-3-ene-1,2,4-triol: Differing by the position of the third hydroxyl group.
Hex-3-ene-1,2,3-triol: Differing by the position of the third hydroxyl group.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl groups and the presence of a double bond, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
188783-21-3 |
|---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
hex-3-ene-1,2,6-triol |
InChI |
InChI=1S/C6H12O3/c7-4-2-1-3-6(9)5-8/h1,3,6-9H,2,4-5H2 |
InChI-Schlüssel |
XYIATLHHXQNGDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C=CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


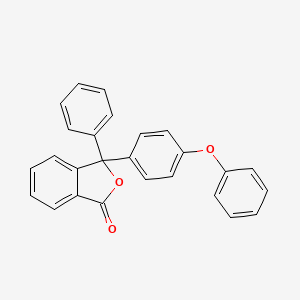
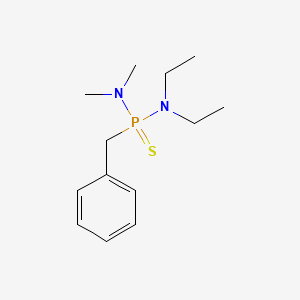
![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)
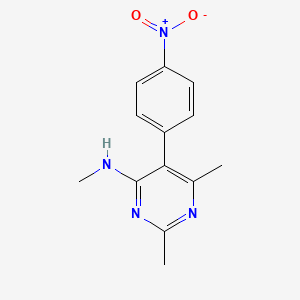
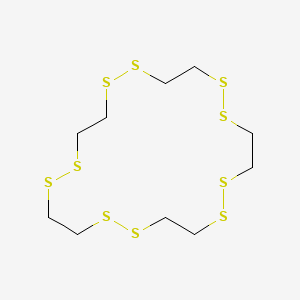
![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)

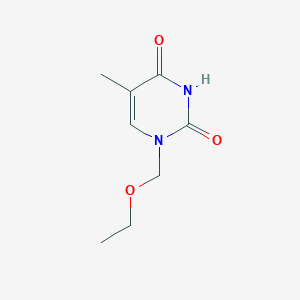
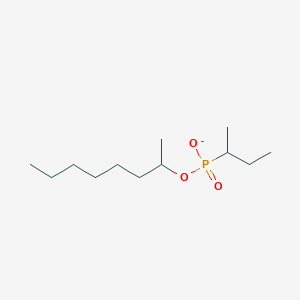

![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)
